

# Synthesis of Substituted Pyridazines from 3-Iodopyridazine: Application Notes and Protocols

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## Compound of Interest

Compound Name: 3-Iodopyridazine

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This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridazines utilizing **3-iodopyridazine** as a key starting material. The methodologies outlined herein focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These transformations are instrumental in the construction of diverse pyridazine libraries for applications in medicinal chemistry and materials science.

## Introduction to Pyridazine Synthesis via Cross-Coupling

The pyridazine scaffold is a privileged heterocycle found in numerous biologically active compounds and functional materials. The functionalization of the pyridazine ring is a key strategy in the development of novel chemical entities. **3-Iodopyridazine** serves as a versatile building block for introducing a wide range of substituents at the C3 position through modern cross-coupling methodologies. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), making it an excellent substrate for these transformations.

This guide offers detailed protocols, quantitative data summaries, and visual representations of the reaction pathways and experimental workflows to facilitate the successful implementation of these synthetic strategies in the laboratory.

# Suzuki-Miyaura Coupling for the Synthesis of 3-Arylpyridazines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In this context, it enables the coupling of **3-iodopyridazine** with various aryl- and heteroarylboronic acids or their esters.

## General Reaction Scheme

## Data Presentation: Suzuki-Miyaura Coupling of 3-Halopyridazines

Entry	Halo pyridine	Boric Acid	Pd Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	3-Amino-6-chloropyridine	Phenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (3)	-	K <sub>2</sub> CO <sub>3</sub>	Dioxane/H <sub>2</sub> O	90-100	6-12	Good	[1]
2	3-Bromo-6-(thiophen-2-yl)pyridine	4-Nitrophenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	-	2M Na <sub>2</sub> CO <sub>3</sub>	DME/EtOH	80	48	28	[2]
3	3-Bromo-6-(thiophen-2-yl)pyridine	4-Formylphenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	-	2M Na <sub>2</sub> CO <sub>3</sub>	DME/EtOH	80	48	25	[2]
4	3-Iodopyridine	Phenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	-	0.5M Na <sub>2</sub> CO <sub>3</sub>	Propylene Carbonate	130	-	93	[3]

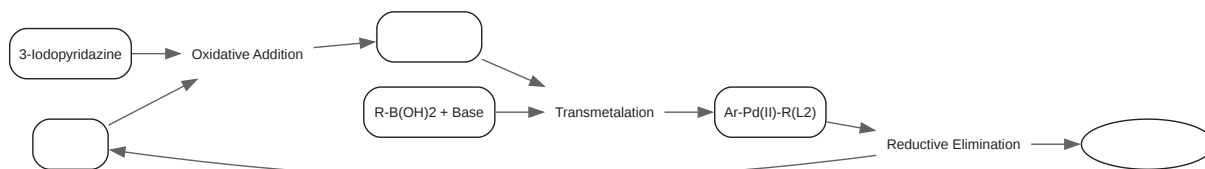
5	3-Iodopyridine	Phenylboronic acid	$\text{Pd}(\text{PPh}_3)_4$ (5)	-	$\text{K}_2\text{CO}_3$	Toluene/ $\text{H}_2$ O	100	12	62	[4]
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Note: While not all examples use **3-iodopyridazine** directly, they provide a strong basis for reaction condition development.

## Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- **Reaction Setup:** In a flame-dried Schlenk tube, combine **3-iodopyridazine** (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 3-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Na}_2\text{CO}_3$ , 2.0 equiv.).
- **Solvent Addition:** Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpyridazine.

## Visualization of Suzuki-Miyaura Catalytic Cycle



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Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

## Sonogashira Coupling for the Synthesis of 3-Alkynylpyridazines

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of 3-alkynylpyridazines.

### General Reaction Scheme

### Data Presentation: Sonogashira Coupling of Halopyridines

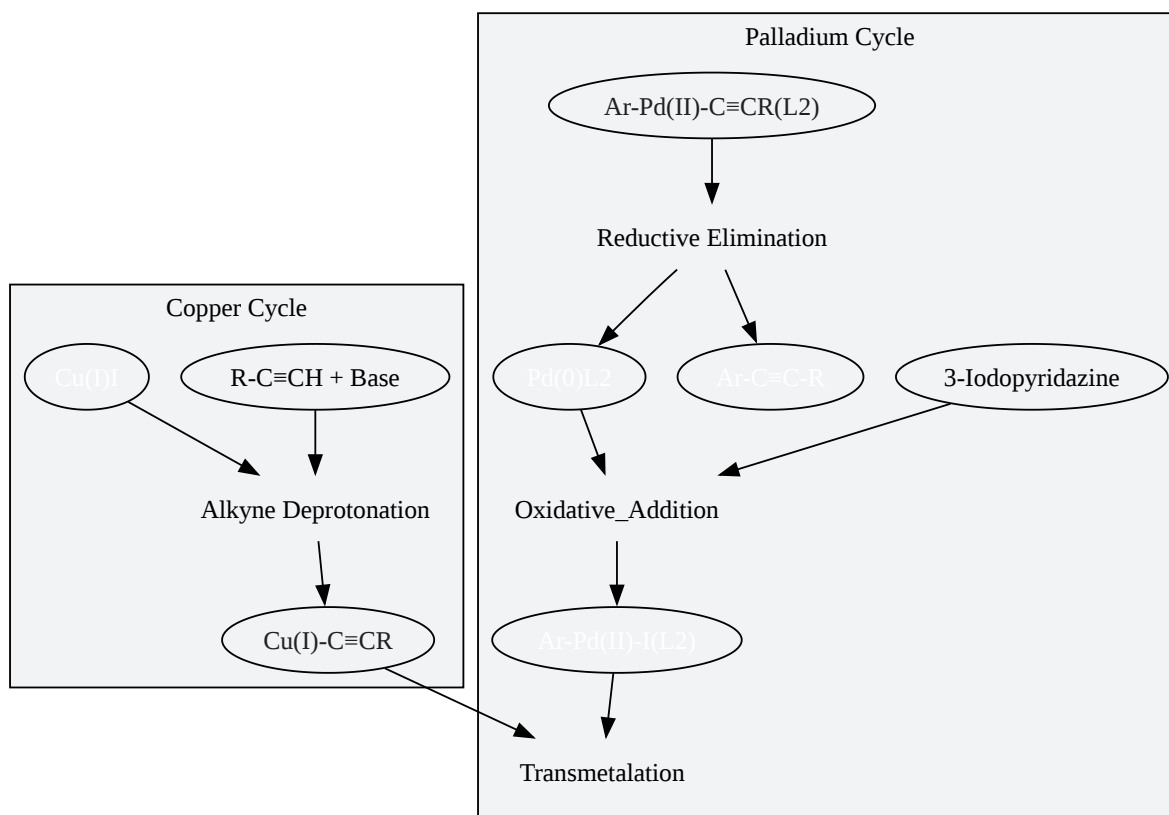
Entry	Halopyridine	Alkyne	Pd Catalyst (mol %)	Cu(I) Source (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Iodopyridines (various)	Various terminal alkynes	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (5)	CuI (5)	Et <sub>3</sub> N	DMF	65	-	Good to Excellent	[1]
2	2-Amino-3-bromopyridine	Phenylacetylene	Pd(CF <sub>3</sub> COO) <sub>2</sub> (2.5)	CuI (5)	Et <sub>3</sub> N	DMF	100	3	96	[5]
3	2-Amino-3-bromopyridine	1-Heptyne	Pd(CF <sub>3</sub> COO) <sub>2</sub> (2.5)	CuI (5)	Et <sub>3</sub> N	DMF	100	3	85	[5]
4	3-Bromo-6-methyl-1,2,4,5-tetrazine	Phenylacetylene	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	CuI (10)	Et <sub>3</sub> N	THF	rt	2	80	[6]

Note: These examples with similar substrates provide a strong starting point for the optimization of **3-iodopyridazine** coupling.

## Experimental Protocol: General Procedure for Sonogashira Coupling

- **Reaction Setup:** To a dry Schlenk tube under an inert atmosphere, add **3-iodopyridazine** (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g.,  $\text{PdCl}_2(\text{PPh}_3)_2$ , 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
- **Reagent Addition:** Add an anhydrous solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
- **Alkyne Addition:** Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture.
- **Reaction:** Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
- **Work-up:** After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
- **Purification:** Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 3-alkynylpyridazine.

## Visualization of Sonogashira Catalytic Cycles



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Caption: Catalytic cycles for the Sonogashira coupling.

## Buchwald-Hartwig Amination for the Synthesis of 3-Aminopyridazines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the synthesis of 3-aminopyridazines by coupling **3-iodopyridazine** with a wide variety of primary and secondary amines.



## General Reaction Scheme

### Data Presentation: Buchwald-Hartwig Amination of Aryl Halides

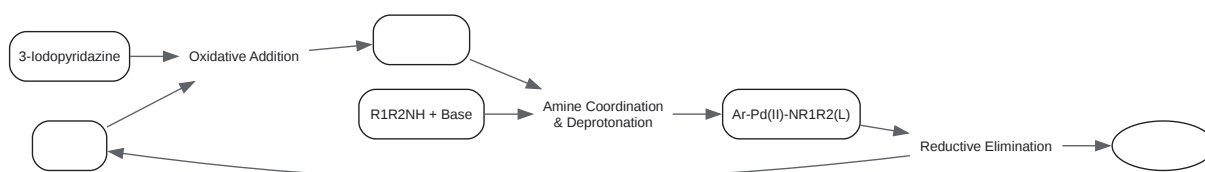
Entr y	Aryl Halid e	Amin e	Pd Catal yst (mol %)	Liga nd (mol %)	Base	Solv ent	Tem p (°C)	Time (h)	Yield (%)	Refer ence
1	2-Brom opyrid ine	Benz amide	XantP hos Pd G3 (5)	-	DBU	MeC N/Ph Me	140	1	Good	[7]
2	4-Nitroc hloro benze ne	N-Methy lanilin e	XantP hos Pd G3 (5)	-	DBU	MeC N/Ph Me	140	1	Good	[7]
3	Brom obenz ene	Carba zole	[Pd(al lyl)Cl] <sub>2</sub> (1)	Trixie Phos (4)	t-BuOL i	Tolue ne	-	-	98	[8]
4	Brom obenz ene	Diphe nylam ine	[Pd(al lyl)Cl] <sub>2</sub> (1)	XPho s (4)	t-BuON a	Tolue ne	-	-	96	[8]
5	3-Triflat e-estro ne	Benz ylami ne	Pd(O Ac) <sub>2</sub>	X-Phos	Cs <sub>2</sub> C O <sub>3</sub>	Tolue ne	-	-	High	[9]

Note: These examples illustrate the range of conditions and high yields achievable for amination of various haloarenes.

## Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- **Reaction Setup:** In a glovebox or under an inert atmosphere, add **3-iodopyridazine** (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., a G3 palladacycle, 1-2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS, 1.4 equiv.) to a dry reaction vessel.
- **Solvent Addition:** Add an anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane, or THF).
- **Reaction:** Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
- **Monitoring:** Follow the reaction progress by TLC or LC-MS.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and remove the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography to obtain the desired 3-aminopyridazine.

## Visualization of Buchwald-Hartwig Amination Catalytic Cycle

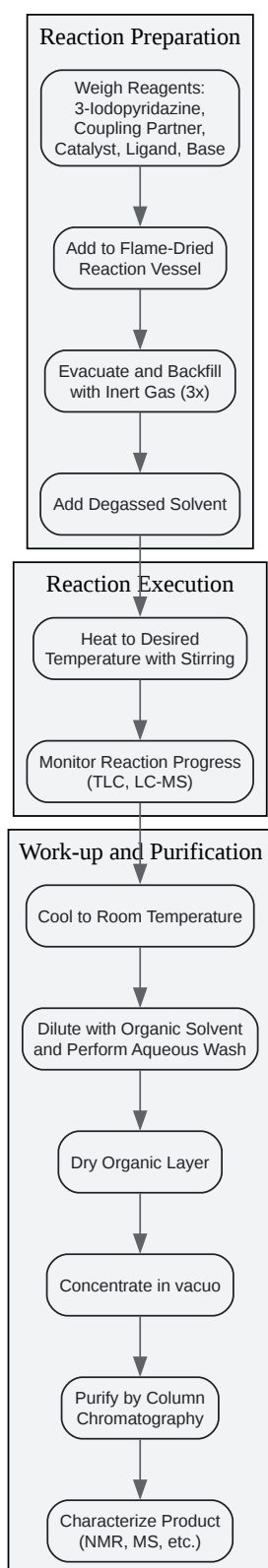


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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

## General Experimental Workflow

The following diagram illustrates a generalized workflow for performing the cross-coupling reactions described in this document.



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Caption: Generalized experimental workflow for cross-coupling reactions.

## Conclusion

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are powerful and versatile methods for the functionalization of **3-iodopyridazine**. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize a wide array of substituted pyridazines. The mild reaction conditions, broad substrate scope, and good functional group tolerance of these methods make them highly valuable in the fields of drug discovery and materials science. It is recommended to screen and optimize the reaction conditions for each specific substrate combination to achieve the best results.

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